molecular formula C7H5Cl2IO B1400511 (3,5-Dichloro-4-iodophenyl)methanol CAS No. 1350760-17-6

(3,5-Dichloro-4-iodophenyl)methanol

Cat. No.: B1400511
CAS No.: 1350760-17-6
M. Wt: 302.92 g/mol
InChI Key: FXAMBHANNFAZDZ-UHFFFAOYSA-N
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Description

(3,5-Dichloro-4-iodophenyl)methanol is an organic compound with the molecular formula C7H5Cl2IO It is a white crystalline solid that is soluble in organic solvents

Scientific Research Applications

(3,5-Dichloro-4-iodophenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety and hazards associated with “(3,5-Dichloro-4-iodophenyl)methanol” are not explicitly mentioned in the search results . It is always recommended to handle chemical compounds with appropriate safety measures.

Relevant Papers The most relevant paper retrieved is “Luminescence, Stability, and Proton Response of an Open‐Shell (3,5‐Dichloro‐4‐pyridyl)bis (2,4,6‐trichlorophenyl)methyl Radical” published in Angewandte Chemie International Edition . This paper discusses the synthesis, properties, and potential applications of a related compound, the PyBTM radical .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichloro-4-iodophenyl)methanol typically involves the reaction of 3,5-dichloro-4-iodobenzyl alcohol with appropriate reagents under controlled conditions. One common method involves the reduction of 3,5-dichloro-4-iodobenzaldehyde using a reducing agent such as sodium borohydride in an organic solvent like ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichloro-4-iodophenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield the corresponding alcohol or hydrocarbon, depending on the reducing agent used.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: 3,5-Dichloro-4-iodobenzaldehyde or 3,5-Dichloro-4-iodobenzoic acid.

    Reduction: 3,5-Dichloro-4-iodobenzyl alcohol or 3,5-Dichlorotoluene.

    Substitution: 3,5-Dichloro-4-aminophenylmethanol or 3,5-Dichloro-4-bromophenylmethanol.

Mechanism of Action

The mechanism of action of (3,5-Dichloro-4-iodophenyl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-iodobenzyl alcohol
  • 3,5-Dichloro-4-aminophenylmethanol
  • 3,5-Dichloro-4-bromophenylmethanol

Uniqueness

(3,5-Dichloro-4-iodophenyl)methanol is unique due to its specific combination of chlorine and iodine substituents on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(3,5-dichloro-4-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2IO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAMBHANNFAZDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)I)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using essentially the same procedure as for Example 8-1, Step 2, 3,5-dichloro-4-iodobenzoic acid (1900 mg, 6.0 mmol) was reduced to the title intermediate (1050 mg) using 2M borane-methyl sulfide complex in THF (4.0 mL, 8.0 mmol).
Quantity
1900 mg
Type
reactant
Reaction Step One
[Compound]
Name
title intermediate
Quantity
1050 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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